molecular formula C3H7NNaO5S2+ B555664 Sodium S-sulfocysteine hydrate CAS No. 7381-67-1

Sodium S-sulfocysteine hydrate

Cat. No.: B555664
CAS No.: 7381-67-1
M. Wt: 224.2 g/mol
InChI Key: DQFVBELGDROGDO-UHFFFAOYSA-N
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Description

Sodium S-sulfocysteine hydrate is a modified amino acid derivative of cysteine, characterized by the addition of a sulfonic acid group to the thiol moiety. This compound is known for its stability and solubility, making it a valuable component in various biochemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium S-sulfocysteine hydrate is synthesized by reacting cysteine with sulfuric acid and sodium hydroxide. The reaction involves the sulfonation of cysteine, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes, ensuring high purity and yield. The compound is typically produced in powder or crystalline form and is soluble in water, facilitating its use in various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium S-sulfocysteine hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium S-sulfocysteine hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium S-sulfocysteine hydrate involves its uptake and metabolism in cells. It is known to form mixed disulfides with glutathione, which are then reduced by glutaredoxin, releasing cysteine and sulfur species. This process enhances the availability of cysteine for various metabolic pathways, including glutathione and taurine synthesis .

Comparison with Similar Compounds

Uniqueness: Sodium S-sulfocysteine hydrate is unique due to its enhanced stability and solubility compared to cysteine and its derivatives. The addition of the sulfonic acid group reduces its reactivity, making it more suitable for industrial and biochemical applications .

Properties

IUPAC Name

sodium;(2R)-2-amino-3-sulfosulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFVBELGDROGDO-DKWTVANSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)SS(=O)(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NNaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1637-71-4 (Parent)
Record name Sodium S-sulfocysteine hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

223.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7381-67-1
Record name Sodium S-sulfocysteine hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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